![molecular formula C17H17NO6 B249457 N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide](/img/structure/B249457.png)
N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide, also known as BDA-410, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. BDA-410 has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in various cellular processes such as cell cycle regulation, apoptosis, and DNA repair.
Wirkmechanismus
N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This results in the activation of various signaling pathways, including the AKT and ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal tissue homeostasis. N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important because tumors require a blood supply in order to grow and metastasize.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide is that it is a small molecule inhibitor, which makes it easier to administer in vivo compared to larger molecules such as antibodies. However, one limitation of N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide. One area of interest is the development of combination therapies that incorporate N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide with other chemotherapeutic agents. Another area of interest is the development of more potent and selective inhibitors of PP2A that could be used in cancer therapy. Finally, there is also potential for the use of N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide in the treatment of other diseases such as neurodegenerative disorders and viral infections.
In conclusion, N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide is a small molecule inhibitor that has shown promise for the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of PP2A, which is involved in various cellular processes. While there are limitations to its use in experimental settings, there are several potential future directions for research involving N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide involves several steps, starting with the reaction of 2,6-dimethoxyphenol with sodium hydride to form the corresponding phenoxide. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride to form the benzodioxole-5-yl derivative. Finally, the benzodioxole-5-yl derivative is reacted with ethyl acetate and sodium hydroxide to form N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide |
---|---|
Molekularformel |
C17H17NO6 |
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H17NO6/c1-20-13-4-3-5-14(21-2)17(13)22-9-16(19)18-11-6-7-12-15(8-11)24-10-23-12/h3-8H,9-10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
JFORFCFNPXUKLI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.